molecular formula C6H11NO3 B12117770 (3R,4R)-4-hydroxy-3-methyl-L-proline

(3R,4R)-4-hydroxy-3-methyl-L-proline

Cat. No.: B12117770
M. Wt: 145.16 g/mol
InChI Key: OKDDZUAFBARWMD-YUPRTTJUSA-N
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Description

(3R,4R)-4-hydroxy-3-methyl-L-proline is a stereoisomer of hydroxyproline, an amino acid derivative commonly found in collagen This compound is characterized by the presence of a hydroxyl group at the fourth carbon and a methyl group at the third carbon in the L-proline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-hydroxy-3-methyl-L-proline can be achieved through several methods. One practical large-scale synthesis involves a 1,3-dipolar cycloaddition reaction. This method uses (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam as the dipolarophile and N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine as the achiral ylide precursor . The overall yield of this synthesis is approximately 51%.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield, are likely applied.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-hydroxy-3-methyl-L-proline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce alcohol derivatives.

Scientific Research Applications

(3R,4R)-4-hydroxy-3-methyl-L-proline has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R,4R)-4-hydroxy-3-methyl-L-proline involves its interaction with specific molecular targets and pathways. For instance, it can act on purine nucleoside phosphorylase, influencing various biochemical processes . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-4-hydroxy-3-methyl-L-proline
  • (3S,4R)-4-hydroxy-3-methyl-L-proline
  • (3S,4S)-4-hydroxy-3-methyl-L-proline

Uniqueness

(3R,4R)-4-hydroxy-3-methyl-L-proline is unique due to its specific stereochemistry, which influences its biochemical properties and interactions. The presence of both hydroxyl and methyl groups in the L-proline structure enhances its stability and reactivity compared to other stereoisomers .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2S,3R,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-3-4(8)2-7-5(3)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4-,5-/m0/s1

InChI Key

OKDDZUAFBARWMD-YUPRTTJUSA-N

Isomeric SMILES

C[C@H]1[C@H](CN[C@@H]1C(=O)O)O

Canonical SMILES

CC1C(CNC1C(=O)O)O

Origin of Product

United States

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